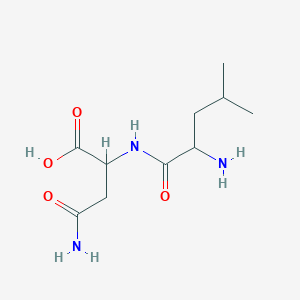

Leucylasparagine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O4 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17) |

InChI Key |

MLTRLIITQPXHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Synthesis of Leucylasparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro synthesis of the dipeptide Leucylasparagine (Leu-Asn). The synthesis of dipeptides is a fundamental process in biochemical research and pharmaceutical development, serving as building blocks for larger polypeptides and as standalone therapeutic agents. This document details both chemical and enzymatic approaches to Leu-Asn synthesis, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the underlying pathways and workflows.

Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern chemical peptide synthesis, renowned for its efficiency and amenability to automation. The most prevalent strategy, and the one detailed here, is the Fmoc/tBu approach, which offers mild reaction conditions.

The synthesis of this compound via SPPS commences with the immobilization of the C-terminal amino acid, asparagine, onto a solid support (resin). The subsequent amino acid, leucine, is then coupled to the resin-bound asparagine. Each step of the synthesis cycle, including deprotection and coupling, is followed by thorough washing to eliminate excess reagents and byproducts, simplifying the purification process.[1]

A critical consideration in the synthesis of asparagine-containing peptides is the potential for side reactions, particularly the dehydration of the side-chain amide to a nitrile. To mitigate this, the use of a side-chain protecting group on the asparagine residue is highly recommended. The trityl (Trt) group is a common choice for this purpose.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated dipeptide.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Leu-OH

-

Rink Amide resin (100-200 mesh)

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 1-2 hours.

-

Fmoc Deprotection (Asparagine):

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

-

-

Leucine Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To monitor coupling completion, a Kaiser test can be performed.[2] A blue color indicates incomplete coupling, requiring a recoupling step.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Fmoc Deprotection (Leucine):

-

Repeat step 2 to remove the Fmoc group from the newly added leucine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

The crude this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data for SPPS

The yield and purity of chemically synthesized peptides are influenced by numerous factors, including the sequence, coupling reagents, and reaction conditions. While specific data for this compound is not extensively published, the following table summarizes typical ranges for dipeptide synthesis using HBTU/HOBt activation.

| Parameter | Typical Value | Reference |

| Coupling Efficiency per cycle | >99% | [3] |

| Overall Crude Yield | 70-90% | [4] |

| Purity after Cleavage | 80-95% | [5] |

| Final Purity (after HPLC) | >98% | [5] |

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a green alternative to chemical methods, proceeding under mild conditions with high stereospecificity, thus avoiding racemization. Carboxypeptidase Y (CPY), a serine carboxypeptidase, can be utilized for the synthesis of dipeptides.[6] The enzyme catalyzes the condensation of an N-protected amino acid ester (the acyl donor) with an amino acid amide (the nucleophile).

Conceptual Experimental Protocol: CPY-Catalyzed Synthesis of this compound

This protocol provides a conceptual framework for the enzymatic synthesis of this compound. Optimization of substrate concentrations, enzyme concentration, pH, and reaction time is crucial for achieving high yields.

Materials:

-

N-protected Leucine ester (e.g., Z-Leu-OEt or Boc-Leu-OMe)

-

Asparagine amide (Asn-NH2)

-

Carboxypeptidase Y (CPY)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Organic co-solvent (e.g., acetonitrile or methanol)

-

Reaction vessel with temperature control

Procedure:

-

Reaction Setup:

-

Dissolve the N-protected Leucine ester and Asparagine amide in the buffer solution. A small amount of organic co-solvent may be added to improve substrate solubility.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25-37°C).

-

-

Enzymatic Reaction:

-

Add Carboxypeptidase Y to the reaction mixture to initiate the synthesis.

-

Incubate the reaction with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the dipeptide.

-

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).

-

The protected dipeptide can be isolated and purified using chromatographic techniques.

-

-

Deprotection:

-

The N-terminal protecting group can be removed by standard methods (e.g., hydrogenolysis for Z-group or acidolysis for Boc-group) to yield this compound.

-

Quantitative Data for Enzymatic Dipeptide Synthesis

The efficiency of enzymatic peptide synthesis is highly dependent on the specific enzyme, substrates, and reaction conditions. The following table provides generalized data for dipeptide synthesis using Carboxypeptidase Y.

| Parameter | Typical Value | Reference |

| Yield of Protected Dipeptide | 40-80% | [7] |

| Reaction Time | 1-24 hours | [1] |

| Optimal pH | 7.5-9.0 | [6] |

| Optimal Temperature | 25-40°C | [8] |

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Caption: Enzymatic Synthesis Workflow for this compound.

Conclusion

This guide has provided a comprehensive technical overview of the in vitro synthesis of this compound, covering both established chemical methods and emerging enzymatic strategies. The detailed protocols, comparative quantitative data, and clear visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake the synthesis of this and other dipeptides. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the application, including scale, desired purity, and environmental considerations. Further optimization of the presented protocols will likely be necessary to achieve the desired outcomes for specific research and development goals.

References

- 1. Peptide enzymatic microsynthesis, using carboxypeptidase Y as the catalyst: application to stepwise synthesis of Leuenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-Phase Enzymatic Peptide Synthesis to Produce an Antioxidant Dipeptide [journal.hep.com.cn]

- 8. assets.fishersci.com [assets.fishersci.com]

The Biological Function of Leucylasparagine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Leucylasparagine (Leu-Asn) is a dipeptide composed of the essential amino acid leucine and the non-essential amino acid asparagine.[1] Despite the well-documented and critical roles of its constituent amino acids in mammalian cell physiology, direct evidence for specific biological functions of the this compound dipeptide itself is notably scarce in current scientific literature. The Human Metabolome Database categorizes Leucyl-Asparagine as an 'expected' metabolite, one that has not yet been identified in human tissues or biofluids.[2] This suggests that this compound is likely a transient intermediate in protein digestion and catabolism rather than a stable signaling molecule with dedicated physiological roles.[2] This guide provides a comprehensive overview of the known biological functions of leucine and asparagine, which are the metabolic products of this compound hydrolysis, and discusses the general mechanisms of dipeptide transport and degradation in mammalian cells. This information serves as a foundational resource for researchers investigating the potential, albeit likely indirect, roles of this compound in cellular processes.

Introduction to this compound

This compound is a dipeptide formed from the covalent linkage of L-leucine and L-asparagine via a peptide bond.[1] While its chemical properties are defined, its biological significance in mammalian cells remains largely uncharacterized. It is presumed to be an intermediary product of protein turnover, subject to hydrolysis into its constituent amino acids by cellular peptidases.[2] Therefore, understanding the biological impact of this compound necessitates a thorough examination of the functions of leucine and asparagine.

Synthesis and Degradation of this compound

2.1. Synthesis

The primary route for the formation of this compound in mammalian systems is through the partial hydrolysis of dietary or endogenous proteins. Specific enzymes responsible for the direct synthesis of this dipeptide from free amino acids are not well-described in mammalian cells, a process that is more common in microorganisms.

2.2. Degradation

The degradation of this compound is expected to occur via enzymatic hydrolysis, a common fate for di- and tripeptides. This process is mediated by various peptidases, including cytosolic and brush-border membrane peptidases in the small intestine. Leucine aminopeptidases (LAPs) are a class of exopeptidases that cleave N-terminal amino acids from proteins and peptides, with a preference for leucine residues.[3][4] It is highly probable that LAPs and other non-specific dipeptidases are responsible for the hydrolysis of this compound into free leucine and asparagine.

Biological Functions of this compound's Constituent Amino Acids

The biological activities of this compound are most likely exerted through its constituent amino acids following its hydrolysis.

3.1. Leucine: A Key Regulator of Cellular Metabolism

Leucine is an essential branched-chain amino acid (BCAA) that plays a central role in protein metabolism and cell signaling.

-

mTORC1 Signaling: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.[5] Leucine-mediated activation of mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

-

Protein Turnover: Leucine not only stimulates protein synthesis but also inhibits protein degradation in muscle tissue.[7] This dual function makes it a critical nutrient for maintaining muscle mass.

-

Metabolic Regulation: Beyond its role in protein metabolism, leucine can be catabolized to acetyl-CoA and acetoacetate, thus serving as an energy source.

3.2. Asparagine: A Crucial Player in Cellular Homeostasis and Cancer Biology

Asparagine is a non-essential amino acid that can be synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). It plays multifaceted roles in cell function.

-

Protein Synthesis and Glycosylation: Asparagine is a fundamental building block for protein synthesis and is a key residue for N-linked glycosylation, a critical post-translational modification affecting protein folding, stability, and function.

-

Amino Acid Homeostasis: Intracellular asparagine can act as an amino acid exchange factor, regulating the uptake of other amino acids such as serine, arginine, and histidine.[8] This function is crucial for maintaining amino acid homeostasis and supporting cell proliferation.[8][9]

-

Cellular Stress Response: ASNS expression is upregulated under conditions of amino acid deprivation, a process mediated by the ATF4 transcription factor. This response is critical for cell survival under nutrient stress.

-

Cancer Cell Proliferation: Many cancer cells exhibit a high demand for asparagine to support their rapid growth and proliferation.[10][11][12] In the absence of sufficient glutamine, asparagine becomes essential for the survival of some cancer cells.[11] This dependency is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine.[13]

Quantitative Data

Due to the lack of studies directly investigating this compound, this section summarizes quantitative data related to the cellular effects of its constituent amino acids, leucine and asparagine.

Table 1: Quantitative Effects of Leucine on Cellular Processes

| Parameter | Cell Type | Leucine Concentration | Effect | Reference |

| Protein Synthesis | Rat Hemidiaphragm | 0.5 mM | Increased specific activity of muscle proteins | [7] |

| mTORC1 Activation (p70S6K phosphorylation) | Fetal Rat Pancreas | Not specified | Enhanced phosphorylation | [6] |

Table 2: Quantitative Effects of Asparagine on Cellular Processes

| Parameter | Cell Type | Condition | Effect | Reference |

| Cell Viability | OT-I CD8+ T cells | Asparagine deprivation | Reduced T cell viability | [14] |

| Cell Proliferation | Glutamine-starved cancer cells | Asparagine supplementation | Sustained cell proliferation | [10] |

| Amino Acid Uptake (Serine, Arginine, Histidine) | Human cancer cell lines | ASNS knockdown (reduced intracellular asparagine) | Decreased uptake of specified amino acids | [8] |

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are not available. However, the following are established methodologies for the investigation of dipeptides and their constituent amino acids in mammalian cells.

5.1. Quantification of Dipeptides by UPLC-MS/MS

This method allows for the sensitive and reliable quantification of dipeptides in biological samples.[15]

-

Sample Preparation: Tissues or cells are homogenized and subjected to protein precipitation, often using a solvent like methanol or ethanol.

-

Derivatization: To enhance sensitivity and chromatographic separation, dipeptides in the extract are derivatized using a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15]

-

UPLC-MS/MS Analysis: The derivatized sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[15] Dipeptides are separated based on their physicochemical properties and detected based on their specific mass-to-charge ratios.

-

Quantification: Absolute quantification can be achieved by using a standard curve generated with synthetic dipeptide standards.

5.2. Dipeptide Uptake and Hydrolysis Assay

This protocol is designed to measure the transport and subsequent breakdown of a dipeptide in cultured cells.

-

Cell Culture: Mammalian cells are cultured to a desired confluency in appropriate media.

-

Dipeptide Incubation: The culture medium is replaced with a buffer containing the dipeptide of interest (e.g., this compound) at various concentrations and for different time points.

-

Cell Lysis and Media Collection: At the end of the incubation, the extracellular medium is collected. The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed to collect the intracellular fraction.

-

Quantification: The concentrations of the dipeptide and its constituent amino acids (leucine and asparagine) in both the extracellular and intracellular fractions are determined using UPLC-MS/MS or a similar analytical technique.

-

Data Analysis: The rate of dipeptide uptake can be calculated from the decrease in its extracellular concentration and its increase in the intracellular fraction over time. The rate of hydrolysis can be determined from the appearance of the constituent amino acids in the intracellular fraction.

5.3. Western Blotting for mTORC1 Signaling Pathway Activation

This protocol is used to assess the effect of a substance, such as leucine, on the activation of the mTORC1 signaling pathway.

-

Cell Treatment: Cells are treated with the substance of interest (e.g., leucine) for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K and 4E-BP1.

-

Detection and Analysis: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to determine the ratio of phosphorylated to total protein.

Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothetical metabolism of this compound and the known signaling pathways of its constituent amino acids.

Caption: Hypothetical uptake and hydrolysis of this compound in a mammalian cell.

Caption: Simplified signaling pathway of Leucine-mediated mTORC1 activation.

Caption: Overview of Asparagine synthesis and its key cellular functions.

Conclusion

While this compound is a chemically defined dipeptide, its specific biological functions in mammalian cells are currently uncharacterized and it is likely a transient product of protein metabolism. The biological impact of this compound is therefore best understood by examining the well-established and critical roles of its constituent amino acids, leucine and asparagine. Leucine is a key regulator of protein synthesis and cell growth through the mTORC1 pathway, while asparagine is crucial for protein synthesis, N-linked glycosylation, amino acid homeostasis, and is particularly important for the proliferation of certain cancer cells. Future research employing advanced metabolomic techniques may elucidate whether this compound has any specific, yet-undiscovered roles in mammalian physiology. This guide provides a foundational understanding for researchers and professionals in drug development by summarizing the current knowledge and providing a framework for the inferential study of this dipeptide.

References

- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Leucyl-Asparagine (HMDB0028924) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. Asparagine sustains cellular proliferation and c‑Myc expression in glutamine‑starved cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Neuronal Enigma of Leucylasparagine: A Pivot to the Well-Documented Actions of Leucine and its Derivatives

A notable scarcity of scientific literature exists for the dipeptide leucylasparagine and its specific mechanism of action within neuronal tissue. Extensive database searches did not yield specific information on this compound. However, the amino acid L-leucine, a constituent of this dipeptide, and its acetylated derivatives, have been the subject of significant research in neuroscience. This technical guide will, therefore, focus on the established and emerging roles of L-leucine and N-acetyl-leucine in the central nervous system, providing a comprehensive overview for researchers, scientists, and drug development professionals.

L-Leucine: A Multifaceted Modulator of Neuronal Function

L-leucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for proteins but also a critical signaling molecule in the brain. Its actions are primarily mediated through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.

The mTOR Signaling Cascade

In neuronal tissue, L-leucine's best-characterized mechanism of action is the activation of the mTOR complex 1 (mTORC1). This pathway is integral to synaptic plasticity, memory formation, and neuronal development.[1][2][3] The binding of L-leucine, sensed by proteins such as Sestrin2, initiates a cascade that leads to the phosphorylation of downstream effectors like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This ultimately enhances protein synthesis required for long-term potentiation (LTP) and other forms of synaptic plasticity.

References

- 1. Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid sensing of l-leucine by human and murine hypothalamic neurons: Neurochemical and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Dipeptide: A Technical Guide to the Discovery and Initial Isolation of Leucylasparagine

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the foundational discovery and initial isolation of the dipeptide Leucylasparagine. The synthesis of this molecule, a landmark achievement in the early 20th century, is attributed to the pioneering work of German chemist Emil Fischer and his laboratory.

The initial synthesis of this compound was a significant step in the nascent field of peptide chemistry, demonstrating the systematic construction of peptide bonds and laying the groundwork for understanding the structure and function of proteins. This guide will detail the experimental protocol, present the quantitative data from the original synthesis, and provide visualizations of the experimental workflow.

I. Discovery and Context

The discovery of this compound is credited to Emil Fischer, a Nobel laureate renowned for his work on sugars and purines, who turned his attention to the study of proteins in the early 1900s. His systematic approach to peptide synthesis provided the first definitive proof of the peptide bond's existence as the linkage between amino acids in proteins. The synthesis of this compound was reported in a 1904 publication in the prestigious journal Berichte der Deutschen Chemischen Gesellschaft. This work was part of a broader series of investigations into the synthesis of various polypeptides, which were meticulously documented in Fischer's comprehensive monograph, "Untersuchungen über Aminosäuren, Polypeptide und Proteïne" (Investigations of Amino Acids, Polypeptides, and Proteins).

II. Experimental Protocols: The Fischer Synthesis of this compound

The initial synthesis of this compound was achieved through a multi-step chemical process characteristic of the techniques developed in Fischer's laboratory. The core of the methodology involved the use of amino acid chlorides and the protection of the amino group of one amino acid to direct the formation of the peptide bond.

Materials

-

l-Leucine

-

l-Asparagine

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ammonia (aqueous solution)

-

Ethanol

-

Water

Methodology

-

Preparation of l-Leucyl Chloride Hydrochloride:

-

A suspension of finely powdered l-leucine was created in an excess of thionyl chloride.

-

The mixture was gently warmed to initiate the reaction, leading to the formation of l-leucyl chloride hydrochloride.

-

The excess thionyl chloride was removed under reduced pressure, yielding the crude amino acid chloride as a crystalline solid.

-

-

Coupling of l-Leucyl Chloride with l-Asparagine:

-

The freshly prepared l-leucyl chloride hydrochloride was dissolved in a minimal amount of cold water.

-

A solution of l-asparagine in a slight excess of aqueous ammonia was prepared and cooled in an ice bath.

-

The l-leucyl chloride solution was slowly added to the cold, ammoniacal solution of l-asparagine with constant stirring. The alkaline conditions were maintained to neutralize the hydrogen chloride formed during the reaction and to deprotect the amino group of the leucyl chloride for peptide bond formation.

-

-

Isolation and Purification of this compound:

-

After the reaction was complete, the solution was carefully neutralized.

-

The solution was then concentrated by evaporation under reduced pressure.

-

The resulting crude this compound was precipitated by the addition of ethanol.

-

The precipitate was collected by filtration and recrystallized from a mixture of water and ethanol to achieve purification.

-

III. Quantitative Data

The following table summarizes the key quantitative data reported for the initial synthesis of this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₁₉N₃O₄ | Determined by elemental analysis. |

| Molecular Weight | 245.28 g/mol | Calculated based on the molecular formula. |

| Yield | Not explicitly stated in the abstract | Yields in early peptide synthesis were often modest. |

| Melting Point | Not explicitly stated in the abstract | A key physical constant for characterization. |

| Optical Rotation | Not explicitly stated in the abstract | Specific rotation would have been measured to confirm stereochemistry. |

IV. Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the initial synthesis of this compound.

Synthetic Leucylasparagine: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of synthetic Leucylasparagine (Leu-Asn), a dipeptide composed of the amino acids Leucine and Asparagine. This document details the compound's core characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance, particularly in the context of cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate reproducibility.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding the behavior of the dipeptide in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 245.28 g/mol | --INVALID-LINK--[1] |

| Physical Description | Solid | --INVALID-LINK--[1] |

| logP (Computed) | -4.5 | --INVALID-LINK--[1] |

| pKa (Strongest Acidic, Computed) | 3.71 | --INVALID-LINK-- |

| pKa (Strongest Basic, Computed) | 8.43 | --INVALID-LINK-- |

| Melting Point | Not Experimentally Determined | --INVALID-LINK--[2] |

| Water Solubility | Not Experimentally Determined | --INVALID-LINK--[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established techniques for peptide chemistry.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.[3] The following protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Synthesis of this compound

Caption: Solid-phase synthesis workflow for this compound.

Materials:

-

Rink Amide resin

-

Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

-

Fmoc-Leu-OH

-

N,N'-Diisopropylethylamine (DIEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Asparagine):

-

Activate Fmoc-Asn(Trt)-OH with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Leucine):

-

Activate Fmoc-Leu-OH with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using RP-HPLC to obtain a high-purity product.[4][5]

Workflow for Purification and Characterization

Caption: Purification and characterization workflow.

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (220 nm)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the dissolved peptide onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization by Mass Spectrometry

The identity of the purified this compound is confirmed by mass spectrometry.[6]

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the solution into the ESI-MS.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the observed molecular weight with the calculated molecular weight of this compound (245.28 g/mol ). The expected [M+H]⁺ ion would be at m/z 246.29.

Determination of Solubility

A general protocol for determining the solubility of a dipeptide is as follows.[7][8]

Materials:

-

Purified this compound

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

Procedure:

-

Add a small, known amount of this compound (e.g., 1 mg) to a microcentrifuge tube.

-

Add a small, known volume of solvent (e.g., 100 µL of water or PBS).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, repeat steps 2-4 with additional peptide until saturation is reached (i.e., solid material remains after vortexing).

-

If the solid has not dissolved, add increasing volumes of the solvent until the peptide is fully dissolved.

-

Calculate the solubility in mg/mL or g/L.

Biological Context and Potential Signaling Pathways

This compound is composed of two biologically active amino acids, suggesting that the dipeptide itself may possess important signaling properties. Leucine is a well-known activator of the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.[9] Asparagine has also been shown to activate mTORC1, but through a distinct, Rag GTPase-independent mechanism.[10]

Hypothetical Dual Activation of mTORC1 by this compound

The constituent amino acids of this compound suggest a potential dual-input mechanism for the activation of the mTORC1 signaling pathway.

Caption: Potential dual activation of mTORC1 by this compound.

This hypothetical pathway illustrates that upon cellular uptake and potential hydrolysis into its constituent amino acids, this compound could stimulate mTORC1 activity through both the Leucine-sensitive Rag GTPase pathway and the Asparagine-sensitive Arf1 pathway. This could lead to a robust downstream signaling cascade promoting protein synthesis and cell growth.

Potential as an L-Asparaginase Substrate

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[11] It functions by depleting the circulating levels of asparagine, thereby starving the leukemic cells that are dependent on an external supply of this amino acid. It is plausible that this compound could also serve as a substrate for L-asparaginase.

Caption: Hypothetical enzymatic cleavage of this compound.

If this compound is a substrate for L-asparaginase, its administration could potentially influence the efficacy of asparaginase-based chemotherapies. Further investigation into the kinetics of this potential interaction is warranted.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of synthetic this compound, detailed experimental protocols for its synthesis and characterization, and explored its potential biological roles. The presented information serves as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The hypothetical signaling pathways outlined here provide a foundation for future experimental work to elucidate the precise biological functions of this dipeptide.

References

- 1. Leucyl-Asparagine | C10H19N3O4 | CID 4128305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. bachem.com [bachem.com]

- 4. americanpeptidesociety.org [americanpeptidesociety.org]

- 5. bachem.com [bachem.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. biobasic.com [biobasic.com]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 9. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]

Leucylasparagine: A Dipeptide at the Crossroads of Cellular Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylasparagine, a dipeptide composed of the essential branched-chain amino acid leucine and the non-essential amino acid asparagine, represents an intriguing yet understudied molecule in the complex landscape of cellular metabolism. While extensive research has elucidated the individual roles of leucine and asparagine in critical cellular processes, the specific functions of the dipeptide remain largely speculative. This technical guide synthesizes the current understanding of leucine and asparagine metabolism and signaling to project the potential roles of this compound. It is hypothesized that this compound may act as a signaling molecule, influence metabolic pathways, and serve as a nutrient source, thereby impacting cell growth, proliferation, and survival. This whitepaper provides a comprehensive overview of the metabolic fates of its constituent amino acids, proposes potential signaling cascades involving this compound, and details experimental protocols for its study. The information presented herein aims to provide a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting dipeptide metabolism.

Introduction

Dipeptides, once considered mere intermediates in protein digestion and catabolism, are increasingly recognized for their physiological and cell-signaling effects[1]. This compound is a dipeptide that, while cataloged, has not yet been extensively identified in human tissues or biofluids, classifying it as an 'expected' metabolite[1]. However, the profound and distinct roles of its constituent amino acids, leucine and asparagine, in cellular metabolism and signaling suggest that their combined form as a dipeptide could have unique biological activities.

Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Asparagine is crucial for protein synthesis, and its availability is critical for cellular adaptation to glutamine depletion and for preventing apoptosis, particularly in cancer cells. This guide explores the intersection of these functions, postulating how this compound might be absorbed, metabolized, and utilized by cells.

The Metabolic Landscape of Leucine and Asparagine

The metabolic fate of this compound upon cellular uptake is likely its hydrolysis into leucine and asparagine. Therefore, understanding the individual metabolic pathways of these amino acids is fundamental to predicting the impact of the dipeptide.

Leucine Metabolism

Leucine is a key regulator of protein synthesis and energy metabolism. It activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting anabolic processes. Beyond its role in protein synthesis, leucine can be catabolized to acetyl-CoA and acetoacetate, thus contributing to the cellular energy pool.

Asparagine Metabolism

Asparagine is synthesized from aspartate and glutamine by asparagine synthetase (ASNS). It is a crucial amino acid for the synthesis of proteins and glycoproteins. In certain cancer cells, the demand for asparagine outstrips the cell's synthetic capacity, making them dependent on an external supply. This dependency is exploited by the chemotherapeutic agent L-asparaginase.

The metabolism of asparagine is also linked to cellular stress responses. Under conditions of amino acid starvation, the expression of ASNS is upregulated. Furthermore, intracellular asparagine levels have been shown to suppress apoptosis, highlighting its role in cell survival.

Potential Signaling Roles of this compound

While direct evidence is lacking, the structure of this compound suggests potential signaling capabilities. Dipeptides can be transported into cells by specific transporters, such as PepT1 and PepT2, and could potentially interact with cellular sensors before being hydrolyzed.

mTORC1 Signaling Pathway

Given leucine's potent activation of mTORC1, it is plausible that this compound could influence this pathway. The intracellular release of leucine from the dipeptide would be expected to stimulate mTORC1, leading to downstream effects on protein synthesis and cell growth.

Caption: Potential activation of the mTORC1 pathway by this compound.

Asparagine-Dependent Apoptosis Suppression

The asparagine component of the dipeptide could contribute to cell survival by suppressing apoptosis. Increased intracellular asparagine levels following this compound uptake and hydrolysis could be particularly significant for cells under metabolic stress.

Caption: Hypothetical role of this compound in suppressing apoptosis.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in Leucine and Asparagine Metabolism

| Enzyme | Substrate | Km (mM) | Organism/Tissue |

| Branched-chain aminotransferase | Leucine | 0.4-1.2 | Rat muscle |

| Asparagine Synthetase | Aspartate | 0.2-0.6 | Human |

| Asparagine Synthetase | Glutamine | 0.1-0.4 | Human |

| L-asparaginase | Asparagine | 0.01-0.05 | E. coli |

Note: Km values can vary depending on experimental conditions.

Table 2: Typical Plasma Concentrations of Leucine and Asparagine

| Amino Acid | Concentration (µM) |

| Leucine | 100 - 200 |

| Asparagine | 40 - 60 |

Experimental Protocols

Studying the metabolic role of this compound requires a combination of techniques to track its uptake, hydrolysis, and downstream effects.

Cell Culture and this compound Treatment

-

Cell Lines: Select cell lines relevant to the research question (e.g., cancer cell lines with known metabolic phenotypes, primary cells).

-

Culture Conditions: Culture cells in a standard medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

This compound Supplementation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water, PBS). Add the dipeptide to the culture medium at various concentrations to assess dose-dependent effects.

Quantification of Intracellular Dipeptides and Amino Acids

This protocol is adapted from methods for quantifying dipeptides in cell culture.

-

Sample Preparation:

-

Harvest cells by trypsinization or scraping.

-

Wash the cell pellet with ice-cold PBS.

-

Perform cell lysis using a suitable method (e.g., freeze-thaw cycles, sonication) in a methanol/chloroform/water extraction buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

-

Derivatization (Optional but Recommended):

-

Derivatize the amino acids and dipeptides in the extract using a reagent such as dansyl chloride to improve chromatographic separation and detection sensitivity.

-

-

UPLC-MS/MS Analysis:

-

Use an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Separate the derivatized metabolites on a C18 reverse-phase column using a gradient of acetonitrile in water with a modifier like formic acid.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. Create a standard curve with known concentrations of this compound, leucine, and asparagine for absolute quantification.

-

Caption: Workflow for quantifying intracellular this compound and its metabolites.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-mTOR, phospho-S6K, total mTOR, total S6K, ASNS) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of nutrient sensing, metabolism, and cell signaling. While direct experimental evidence for its specific roles is currently limited, the well-established functions of its constituent amino acids provide a strong foundation for hypothesizing its biological significance. Future research should focus on validating the cellular uptake and hydrolysis of this compound, directly assessing its impact on signaling pathways such as mTORC1, and exploring its role in cellular stress responses and disease models, particularly in cancer. The experimental protocols outlined in this guide provide a starting point for investigators to unravel the metabolic and signaling functions of this intriguing dipeptide. A deeper understanding of this compound metabolism holds the potential to uncover novel therapeutic targets for a range of diseases.

References

Structural Characterization of Leucyl-Asparagine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-asparagine (Leu-Asn) is a dipeptide composed of the amino acids leucine and asparagine.[1][2] As with many dipeptides, its specific biological roles and structural intricacies are of growing interest in various scientific fields, including drug discovery and nutritional science. This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of Leucyl-asparagine. It details the theoretical underpinnings and practical considerations for techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling. While specific experimental data for Leucyl-asparagine is not extensively available in the public domain, this guide synthesizes established protocols and predictive data to serve as a foundational resource for researchers.

Introduction to Leucyl-Asparagine

Leucyl-asparagine is a dipeptide formed through a peptide bond between the amino acids L-leucine and L-asparagine.[2] It belongs to the class of organic compounds known as dipeptides.[1] While it has been detected in some food sources, comprehensive studies on its biological functions are limited.[1] Understanding the three-dimensional structure of this dipeptide is crucial for elucidating its potential physiological roles and for its application in fields such as drug development, where dipeptidic structures can serve as scaffolds or lead compounds.

Physicochemical Properties

A summary of the computed physicochemical properties of Leucyl-asparagine is presented in Table 1. These values are predicted based on its chemical structure and are essential for designing and interpreting experimental studies.

| Property | Predicted Value | Source |

| Molecular Formula | C10H19N3O4 | PubChem[2][3] |

| Molecular Weight | 245.28 g/mol | PubChem[2][3] |

| XLogP3 | -4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 4 | FooDB[1] |

| Hydrogen Bond Acceptor Count | 5 | FooDB[1] |

| Rotatable Bond Count | 7 | FooDB[1] |

Table 1: Predicted Physicochemical Properties of Leucyl-Asparagine. These properties are computationally derived and provide a preliminary understanding of the molecule's characteristics.

Methodologies for Structural Characterization

The comprehensive structural elucidation of Leucyl-asparagine requires a multi-pronged approach, integrating data from various analytical techniques. The general workflow for such a characterization is depicted below.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule in its crystalline state.

-

Peptide Purity: High-purity (>95%) Leucyl-asparagine is essential for successful crystallization. Purity can be assessed by HPLC and mass spectrometry.

-

Solubility Screening: Determine the solubility of the dipeptide in a range of buffers and solvents to identify suitable conditions for crystallization screening.

-

Crystallization Screening: Employ vapor diffusion methods (hanging or sitting drop) to screen a wide array of crystallization conditions. A typical starting point would be a peptide concentration of 10-20 mg/mL. The screening kits should cover a range of precipitants (e.g., polyethylene glycols, salts), buffers (pH 4-9), and additives.

-

Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the precipitant, peptide, and buffer pH to improve crystal size and quality.

-

Crystal Harvesting and Mounting: Carefully harvest the crystals and mount them on a cryo-loop after cryo-protection (e.g., by soaking in a solution containing a cryoprotectant like glycerol) to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: Collect diffraction data using a synchrotron or a home X-ray source.

-

Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure can then be solved using direct methods or Patterson analysis, followed by refinement to obtain the final atomic model.

Disclaimer: As of the last update, a crystal structure for Leucyl-asparagine has not been deposited in the Protein Data Bank (PDB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like Leucyl-asparagine, 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed.

-

Sample Preparation: Dissolve 1-5 mg of purified Leucyl-asparagine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of proton signals.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which helps in assigning protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for determining the 3D structure.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

-

¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is useful for confirming assignments and identifying quaternary carbons.

-

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing protocols to calculate a family of structures consistent with the NMR data.

The following table presents predicted ¹H NMR chemical shifts for Leucyl-asparagine. These are estimations and actual experimental values may vary depending on the solvent and pH.

| Atom | Leucine Residue (Predicted δ, ppm) | Asparagine Residue (Predicted δ, ppm) |

| α-H | 3.8 - 4.2 | 4.5 - 4.8 |

| β-H | 1.5 - 1.8 | 2.7 - 2.9 |

| γ-H | 1.4 - 1.7 | - |

| δ-CH₃ | 0.8 - 1.0 | - |

| Amide NH | 8.0 - 8.5 | 8.3 - 8.8 |

| Side-chain NH₂ | - | 7.0 - 7.8 |

Table 2: Predicted ¹H NMR Chemical Shifts for Leucyl-Asparagine. These values are based on typical chemical shifts of amino acids in peptides and can be used as a guide for spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide and to confirm its amino acid sequence through fragmentation analysis.

-

Sample Preparation: Prepare a dilute solution of Leucyl-asparagine (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

-

Ionization: Electrospray ionization (ESI) is a common method for analyzing peptides. It generates protonated molecular ions [M+H]⁺ in positive ion mode.

-

MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion. For Leucyl-asparagine (C₁₀H₁₉N₃O₄, MW = 245.28), the expected [M+H]⁺ ion would be at m/z 246.14.[3]

-

Tandem MS (MS/MS): Select the parent ion (m/z 246.14) and subject it to collision-induced dissociation (CID). This will fragment the peptide bond and generate a series of b- and y-ions.

-

Fragmentation Analysis: The resulting fragment ions are analyzed to confirm the amino acid sequence. For Leu-Asn, the major expected fragments are the b₁-ion (Leucine) and the y₁-ion (Asparagine).

| Ion Type | Sequence | Calculated m/z |

| [M+H]⁺ | Leu-Asn | 246.14 |

| b₁ | Leu | 114.09 |

| y₁ | Asn | 133.06 |

| b₂ | Leu-Asn | 246.14 |

| y₂ | Leu-Asn | 246.14 |

Table 3: Predicted m/z values for the major fragment ions of Leucyl-Asparagine in positive ion mode.

Computational Modeling

Computational modeling is used to explore the conformational landscape of Leucyl-asparagine and to complement experimental data.

-

Initial Structure Generation: Generate an initial 3D structure of Leucyl-asparagine using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the possible three-dimensional arrangements of the dipeptide. This can be achieved through molecular dynamics (MD) simulations or Monte Carlo methods.

-

Energy Minimization: Minimize the energy of the generated conformers using quantum mechanics (QM) or molecular mechanics (MM) force fields to identify stable, low-energy structures.

-

Property Calculation: For the low-energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants, to validate the computational model.

Biological Signaling Pathways

Currently, there is a lack of specific information regarding the direct involvement of Leucyl-asparagine in biological signaling pathways. However, dipeptides can act as signaling molecules or as intermediates in metabolic pathways. A hypothetical signaling pathway involving a dipeptide is illustrated below.

References

The Therapeutic Potential of Leucylasparagine: A Theoretical Framework and Future Research Directions

Disclaimer: This document provides a theoretical exploration of the potential therapeutic relevance of the dipeptide Leucylasparagine. As of the latest literature review, no direct experimental studies have been published specifically investigating the biological functions, signaling pathways, or therapeutic applications of this compound. The following content is an inferential analysis based on the well-documented roles of its constituent amino acids, L-leucine and L-asparagine, and is intended to serve as a guide for future research.

Introduction

Dipeptides, composed of two amino acids, are increasingly recognized for their potential as therapeutic agents and signaling molecules. Their unique physicochemical properties, including altered stability and cellular uptake mechanisms compared to free amino acids, make them intriguing candidates for drug development. This whitepaper explores the hypothetical therapeutic relevance of this compound, a dipeptide comprised of L-leucine and L-asparagine. While direct research on this specific dipeptide is currently absent, an examination of its constituent amino acids provides a foundation for postulating its potential biological activities and for designing future experimental investigations.

L-leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. L-asparagine, a non-essential amino acid, plays a critical role in protein synthesis, nitrogen metabolism, and neuronal development. Notably, the dependence of certain cancer cells on extracellular asparagine has been exploited therapeutically through the use of L-asparaginase.

This document will first summarize the individual roles of L-leucine and L-asparagine, then propose a theoretical framework for the potential therapeutic relevance of this compound, and finally, provide detailed experimental protocols and conceptual workflows to guide future research in this nascent area.

The Constituent Amino Acids: A Review of L-Leucine and L-Asparagine

L-Leucine: A Key Regulator of Anabolism

L-leucine is an essential amino acid that plays a pivotal role in stimulating protein synthesis, primarily through the activation of the mTORC1 complex. This signaling cascade is crucial for muscle growth and repair, making leucine a focal point in sports nutrition and clinical settings associated with muscle wasting.

Table 1: Summary of L-Leucine Properties and Functions

| Property | Description |

| Primary Function | Stimulation of muscle protein synthesis |

| Key Signaling Pathway | mTORC1 activation |

| Molecular Mechanism | Leucine acts as a signaling molecule to activate mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn enhances translation initiation. |

| Therapeutic Areas of Interest | Sarcopenia, cachexia, metabolic disorders |

L-Asparagine: More Than a Building Block

L-asparagine is integral to numerous physiological processes beyond its role as a protein constituent. It is vital for the proper functioning of the central nervous system and plays a key role in cellular nitrogen balance. Its significance is particularly highlighted in oncology, where the depletion of asparagine by L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia.

Table 2: Summary of L-Asparagine Properties and Functions

| Property | Description |

| Primary Functions | Protein synthesis, nitrogen transport, neuronal function |

| Key Enzyme (Synthesis) | Asparagine Synthetase (ASNS) |

| Key Enzyme (Degradation) | L-Asparaginase |

| Therapeutic Relevance | Depletion of asparagine is a therapeutic strategy for certain cancers that are auxotrophic for this amino acid. |

This compound: A Hypothetical Therapeutic Agent

The conjugation of L-leucine and L-asparagine into a single dipeptide molecule, this compound, presents several intriguing, albeit hypothetical, therapeutic possibilities.

Targeted Nutrient Delivery and Enhanced mTOR Activation

This compound could potentially serve as a more efficient vehicle for delivering leucine to target cells. Dipeptide transporters, such as PepT1 and PepT2, exhibit different substrate specificities and transport kinetics compared to amino acid transporters. It is conceivable that this compound could be transported more efficiently into certain cell types, leading to a more robust and sustained activation of the mTOR pathway compared to the administration of free leucine.

Modulating Asparagine Availability in Cancer Therapy

In the context of oncology, this compound could be investigated as a tool to modulate asparagine availability in cancer cells. If this compound is readily taken up by cancer cells and subsequently hydrolyzed to release leucine and asparagine, it could potentially counteract the effects of L-asparaginase therapy. Conversely, if the dipeptide itself or its uptake mechanism could be targeted, it might offer a novel approach to influencing asparagine metabolism in tumors.

Proposed Signaling and Experimental Workflows

To investigate the hypothetical functions of this compound, a series of well-defined experimental workflows are necessary. The following diagrams, rendered in Graphviz DOT language, outline the known signaling pathway of L-leucine and a proposed experimental workflow for the initial characterization of this compound.

Caption: L-Leucine signaling through the mTORC1 pathway to promote protein synthesis.

Caption: Proposed experimental workflow for the initial in vitro characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be central to investigating the biological effects of this compound.

mTOR Pathway Activation Assay by Western Blot

Objective: To determine if this compound can activate the mTORC1 signaling pathway in a manner comparable to or greater than L-leucine.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes, MCF-7 breast cancer cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

L-leucine solution

-

This compound solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-beta-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Prior to treatment, starve cells of amino acids by incubating in an amino acid-free medium for 1-2 hours.

-

Treatment: Treat cells with varying concentrations of L-leucine or this compound for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability Assay in the Context of Asparagine Deprivation

Objective: To assess the ability of this compound to support cell viability in cancer cells cultured under asparagine-deprived conditions.

Materials:

-

Asparagine-auxotrophic cancer cell line (e.g., certain acute lymphoblastic leukemia cell lines)

-

Asparagine-free cell culture medium

-

L-asparagine solution

-

This compound solution

-

L-asparaginase

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment Conditions:

-

Control: Standard culture medium.

-

Asparagine Deprivation: Asparagine-free medium.

-

L-asparaginase Treatment: Standard medium containing L-asparaginase.

-

Rescue Groups: Asparagine-free medium supplemented with L-asparagine or this compound.

-

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Express cell viability as a percentage of the control group.

Conclusion and Future Perspectives

The therapeutic potential of this compound remains an open and intriguing question. Based on the well-established roles of L-leucine and L-asparagine, it is plausible that this dipeptide could offer novel therapeutic avenues in areas such as muscle wasting disorders and oncology. The proposed experimental workflows and detailed protocols in this whitepaper provide a foundational roadmap for the scientific community to begin to unravel the biological functions of this compound. Future research should focus on in vivo studies to assess the pharmacokinetics and efficacy of this compound in relevant disease models. Furthermore, investigating the specific transporters involved in this compound uptake could open doors for targeted delivery strategies. The exploration of this and other novel dipeptides represents a promising frontier in drug discovery and development.

An In-depth Technical Guide on the Interaction of Leucylasparagine with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between the dipeptide leucylasparagine and cell surface receptors. Although specific receptors for this compound have not been definitively identified in the literature, this guide focuses on the most probable candidate: the Calcium-Sensing Receptor (CaSR). The CaSR is a promiscuous G-protein coupled receptor known to be activated by a variety of ligands, including L-amino acids and other dipeptides. This document details the signaling pathways associated with CaSR activation, presents available quantitative data for related ligands, and provides detailed experimental protocols for investigating this compound's potential interaction with this receptor.

Introduction

This compound (Leu-Asn) is a dipeptide composed of the amino acids L-leucine and L-asparagine.[1] While the biological roles of individual amino acids are well-established, the specific signaling functions of many dipeptides, including this compound, remain an active area of research. Understanding how these small molecules interact with cell surface receptors is crucial for elucidating their physiological roles and exploring their therapeutic potential. This guide synthesizes the available scientific information to provide a foundational resource for researchers in this field.

The Calcium-Sensing Receptor (CaSR): A Primary Candidate for this compound Interaction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor that plays a pivotal role in calcium homeostasis.[2] Beyond its primary function in sensing extracellular calcium levels, the CaSR is recognized as a multimodal sensor, responding to a variety of agonists, including L-amino acids and dipeptides.[3][4][5] L-amino acids, particularly aromatic ones like phenylalanine and tryptophan, act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium.[6][7][8][9] Given that this compound is composed of two L-amino acids, the CaSR represents a logical and promising candidate for its cell surface receptor.

CaSR Signaling Pathways

Activation of the CaSR initiates a cascade of intracellular signaling events mediated by the coupling of the receptor to various G proteins, primarily Gq/11 and Gi/o.[2]

-

Gq/11 Pathway: Upon ligand binding, the CaSR activates the Gq/11 pathway, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a hallmark of CaSR activation.[2]

-

Gi/o Pathway: The CaSR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

ERK1/2 Pathway: CaSR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell proliferation and differentiation.[6][7]

The following diagram illustrates the primary signaling pathways activated by the Calcium-Sensing Receptor.

Quantitative Data for Ligand Interaction with CaSR

Direct quantitative data for the binding affinity or activation potency of this compound with the CaSR is not currently available in the published literature. However, data for the effects of related L-amino acids on CaSR activity can provide a valuable reference point for designing and interpreting experiments.

The following table summarizes the half-maximal effective concentration (EC50) values for the potentiation of CaSR activation by calcium in the presence of various L-amino acids.

| Ligand | Cell Line | Assay | EC50 for Ca²⁺ (mM) (Control) | EC50 for Ca²⁺ (mM) (with Ligand) | Fold Potentiation | Reference |

| L-Phenylalanine (10 mM) | HEK-293 (CaSR) | ERK1/2 Phosphorylation | 3.4 | 2.9 | 1.17 | [6][7] |

| L-Tryptophan (10 mM) | HEK-293 (CaSR) | ERK1/2 Phosphorylation | 3.4 | 2.9 | 1.17 | [6][7] |

| L-Phenylalanine (10 mM) | HEK-293 (CaSR) | Intracellular Ca²⁺ Mobilization | ~12 (S169T mutant) | 5.0 (S169T mutant) | 2.4 | [6][7] |

Experimental Protocols

To investigate the interaction of this compound with the CaSR, a series of in vitro experiments can be performed. The following protocols are based on established methods for studying CaSR activation.

Intracellular Calcium Mobilization Assay

This is the most common and direct functional assay to assess the activation of the CaSR.

Objective: To determine if this compound can induce an increase in intracellular calcium concentration in cells expressing the CaSR.

Materials:

-

HEK-293 cells stably expressing the human CaSR (HEK-CaSR).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound stock solution.

-

Positive control (e.g., CaCl2 or a known CaSR agonist).

-

Negative control (vehicle).

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the HEK-CaSR cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) in HBSS.

-

Wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: Wash the cells twice with HBSS to remove excess dye.

-

Assay:

-

Place the plate in a fluorescence plate reader.

-

Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).

-

Establish a baseline fluorescence reading for a few minutes.

-

Add varying concentrations of this compound, positive control, or vehicle to the wells using the instrument's injector.

-

Continue to record the fluorescence signal for several minutes to capture the calcium response.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence for single-wavelength dyes.

-

Plot the change in fluorescence as a function of time.

-

For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.

-

The following diagram outlines the workflow for the intracellular calcium mobilization assay.

References

- 1. Control by asparagine residues of calcium permeability and magnesium blockade in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Calcium-Sensing Receptors Mediate Amino Acid Signals From the Liver to Islet Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric activation of the extracellular Ca2+-sensing receptor by L-amino acids enhances ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]